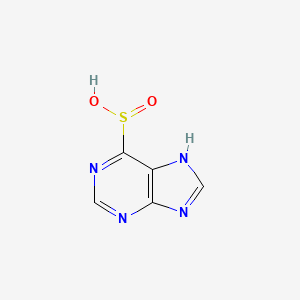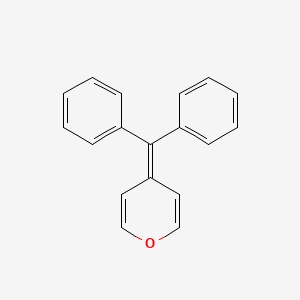
4-(Diphenylmethylidene)-4H-pyran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Diphenylmethylidene)-4H-pyran: is an organic compound characterized by a pyran ring substituted with a diphenylmethylidene group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Diphenylmethylidene)-4H-pyran typically involves the condensation of benzaldehyde with 4H-pyran-4-one under basic conditions. The reaction is facilitated by the presence of a base such as sodium hydroxide or potassium hydroxide, which promotes the formation of the diphenylmethylidene moiety.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(Diphenylmethylidene)-4H-pyran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the diphenylmethylidene group to a diphenylmethyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the pyran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products:
Oxidation: Formation of benzophenone derivatives.
Reduction: Formation of diphenylmethane derivatives.
Substitution: Formation of various substituted aromatic and pyran derivatives.
Applications De Recherche Scientifique
Chemistry: 4-(Diphenylmethylidene)-4H-pyran is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds and materials with unique electronic properties.
Medicine: Research is ongoing to explore the potential therapeutic applications of derivatives of this compound, particularly in the development of new drugs with anti-inflammatory, antimicrobial, and anticancer properties.
Industry: In the industrial sector, the compound is used in the synthesis of advanced materials, including polymers and coatings with enhanced stability and performance characteristics.
Mécanisme D'action
The mechanism of action of 4-(Diphenylmethylidene)-4H-pyran involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets through various pathways, including inhibition or activation of enzymatic reactions, binding to receptor sites, and altering cellular signaling pathways.
Comparaison Avec Des Composés Similaires
4-(Diphenylmethylidene)piperidine: Similar in structure but with a piperidine ring instead of a pyran ring.
Benzophenone: Shares the diphenylmethylidene moiety but lacks the heterocyclic ring.
4H-pyran-4-one: The parent compound without the diphenylmethylidene substitution.
Uniqueness: 4-(Diphenylmethylidene)-4H-pyran is unique due to the combination of the pyran ring and the diphenylmethylidene group, which imparts distinct electronic and steric properties
Propriétés
Numéro CAS |
24665-54-1 |
|---|---|
Formule moléculaire |
C18H14O |
Poids moléculaire |
246.3 g/mol |
Nom IUPAC |
4-benzhydrylidenepyran |
InChI |
InChI=1S/C18H14O/c1-3-7-15(8-4-1)18(16-9-5-2-6-10-16)17-11-13-19-14-12-17/h1-14H |
Clé InChI |
CKPQXAUTFQDDDR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=C2C=COC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]dodecane](/img/structure/B14686554.png)
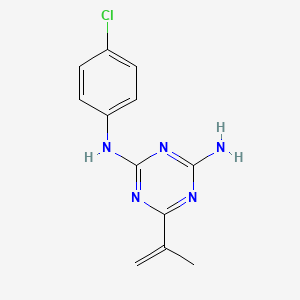

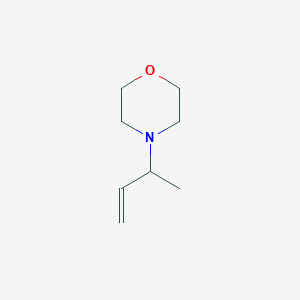
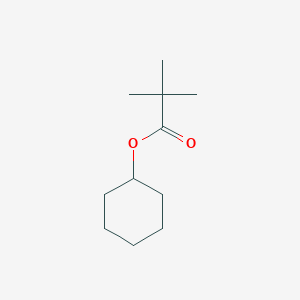

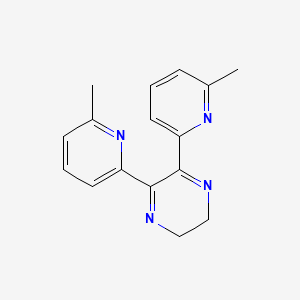

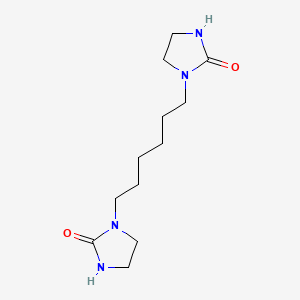
![4-Methyldibenzo[b,lmn]phenanthridine](/img/structure/B14686615.png)
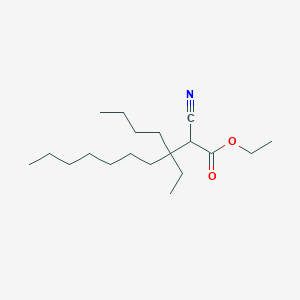
![1,1'-[1,4-Phenylenebis(oxy)]bis(4-isocyanatobenzene)](/img/structure/B14686624.png)
